Cas no 57368-83-9 (1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline)

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline structure
57368-83-9 structure
Nome del prodotto:1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
Numero CAS:57368-83-9
MF:C12H14NOCl
MW:223.69866
MDL:MFCD08691894
CID:1086724
PubChem ID:21454434

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
    • 1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
    • 1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline(SALTDATA: FREE)
    • 2-chloro-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
    • 1-chloroacetyl-6-methyl-1,2,3,4-tetrahydro-quinoline
    • AG-G-02328
    • Ambcb9070668
    • CTK5A6742
    • 57368-83-9
    • 2-Chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
    • DTXSID50614191
    • CS-0260619
    • BS-38297
    • AKOS000176047
    • 2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
    • Z295409304
    • MFCD08691894
    • SCHEMBL22525270
    • DB-300770
    • EN300-7549581
    • MDL: MFCD08691894
    • Inchi: InChI=1S/C12H14ClNO/c1-9-4-5-11-10(7-9)3-2-6-14(11)12(15)8-13/h4-5,7H,2-3,6,8H2,1H3
    • Chiave InChI: YEQHPVJKRJVMAC-UHFFFAOYSA-N
    • Sorrisi: CC1=CC2=C(C=C1)N(CCC2)C(=O)CCl

Proprietà calcolate

  • Massa esatta: 223.07600
  • Massa monoisotopica: 223.0763918g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 244
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.3Ų
  • XLogP3: 2.7

Proprietà sperimentali

  • Densità: 1.201
  • Punto di ebollizione: 428.8°C at 760 mmHg
  • Punto di infiammabilità: 213.1°C
  • Indice di rifrazione: 1.567
  • PSA: 20.31000
  • LogP: 2.57800

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Informazioni sulla sicurezza

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Dati doganali

  • CODICE SA:2933499090
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM222562-1g
2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
57368-83-9 95%
1g
$*** 2023-05-30
abcr
AB221837-1g
1-(Chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline, 95%; .
57368-83-9 95%
1g
€272.50 2024-04-17
Enamine
EN300-7549581-10.0g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
10.0g
$608.0 2025-02-24
Enamine
EN300-7549581-0.1g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
0.1g
$36.0 2025-02-24
Enamine
EN300-7549581-0.25g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
0.25g
$53.0 2025-02-24
1PlusChem
1P00EEE9-500mg
1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
57368-83-9 95%
500mg
$164.00 2025-02-27
A2B Chem LLC
AG71041-50mg
2-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
57368-83-9 95%
50mg
$63.00 2024-04-19
Enamine
EN300-7549581-0.05g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
0.05g
$26.0 2025-02-24
Enamine
EN300-7549581-5.0g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
5.0g
$410.0 2025-02-24
Enamine
EN300-7549581-0.5g
2-chloro-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
57368-83-9 95.0%
0.5g
$91.0 2025-02-24
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:57368-83-9)1-(chloroacetyl)-6-methyl-1,2,3,4-tetrahydroquinoline
A1166521
Purezza:99%
Quantità:1g
Prezzo ($):161.0